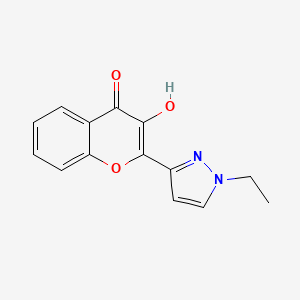![molecular formula C21H12F6O4 B10926027 (2E)-1-[4-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10926027.png)
(2E)-1-[4-(difluoromethoxy)phenyl]-3-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features, including multiple fluorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The phenyl and furan moieties are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The final step involves the condensation of the difluoromethoxyphenyl and tetrafluorophenoxy methyl furan intermediates under basic conditions to form the desired propenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory agent, due to its ability to inhibit specific enzymes involved in the inflammatory response. Additionally, its fluorinated structure may enhance its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and aerospace industries.
Mechanism of Action
The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
- (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE lies in its specific arrangement of fluorine atoms and the presence of both phenyl and furan rings. This structure imparts unique chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to biological targets, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C21H12F6O4 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-3-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H12F6O4/c22-15-9-16(23)19(25)20(18(15)24)29-10-14-6-5-12(30-14)7-8-17(28)11-1-3-13(4-2-11)31-21(26)27/h1-9,21H,10H2/b8-7+ |
InChI Key |
ZWYHAOJQBUAAOZ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-3-nitrophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10925944.png)

![methyl 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10925964.png)
![4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10925969.png)
![4-chloro-3,5-bis(3-methoxyphenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10925975.png)
![2-thioxo-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B10925985.png)
![Furan-2-yl[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10925993.png)
![N-(3-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10926001.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926002.png)
![2-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10926010.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10926012.png)
![1-methyl-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B10926020.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10926025.png)

